molecular formula C8H9N3S2 B1305371 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine CAS No. 435341-84-7

2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine

Cat. No.: B1305371
CAS No.: 435341-84-7
M. Wt: 211.3 g/mol
InChI Key: MQRVWXNHZWZVMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine typically involves the condensation of 2-aminothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine is unique due to its bithiazole structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6/h3H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRVWXNHZWZVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389371
Record name 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-84-7
Record name 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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